BenchChemオンラインストアへようこそ!

(3R,4S)-rel-tert-Butyl 3,4-diaminopiperidine-1-carboxylate

Factor Xa inhibition Anticoagulant drug discovery Chiral resolution

(3R,4S)-rel-tert-Butyl 3,4-diaminopiperidine-1-carboxylate (CAS 480450-36-0) is a chiral, cis-configured piperidine derivative bearing two free primary amines at the 3- and 4-positions and a Boc (tert-butoxycarbonyl) protecting group on the ring nitrogen. It belongs to the class of protected cis-3,4-diaminopiperidines, which serve as versatile intermediates in medicinal chemistry, particularly for the synthesis of stereospecific factor Xa (fXa) inhibitors.

Molecular Formula C10H21N3O2
Molecular Weight 215.29 g/mol
CAS No. 480450-36-0
Cat. No. B2386938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-rel-tert-Butyl 3,4-diaminopiperidine-1-carboxylate
CAS480450-36-0
Molecular FormulaC10H21N3O2
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)N)N
InChIInChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,11-12H2,1-3H3
InChIKeyUJLDFDMDAGJZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R,4S)-rel-tert-Butyl 3,4-diaminopiperidine-1-carboxylate (CAS 480450-36-0): Chiral cis-3,4-Diaminopiperidine Building Block for Stereospecific Drug Discovery


(3R,4S)-rel-tert-Butyl 3,4-diaminopiperidine-1-carboxylate (CAS 480450-36-0) is a chiral, cis-configured piperidine derivative bearing two free primary amines at the 3- and 4-positions and a Boc (tert-butoxycarbonyl) protecting group on the ring nitrogen. It belongs to the class of protected cis-3,4-diaminopiperidines, which serve as versatile intermediates in medicinal chemistry, particularly for the synthesis of stereospecific factor Xa (fXa) inhibitors [1]. The compound is commercially available from multiple vendors at purities typically ≥97% (HPLC) . Its defined (3R,4S) absolute stereochemistry distinguishes it from racemic mixtures and the opposite (3S,4R) enantiomer, rendering it the requisite building block when enantiopure cis-3,4-diaminopiperidine is demanded [2].

Why Generic Substitution of (3R,4S)-rel-tert-Butyl 3,4-diaminopiperidine-1-carboxylate Fails: Stereochemistry, Regiochemistry, and Protecting Group All Dictate Downstream Outcomes


Substituting this compound with a closely related analog—such as the (3S,4R) enantiomer, the 3,5-diamino regioisomer, or an N-Cbz-protected variant—is not chemically or pharmacologically inconsequential. The (3R,4S) absolute configuration has been explicitly confirmed as the active enantiomer for fXa inhibition relative to racemic cis mixtures [1]. Regioisomeric 3,5-diaminopiperidines engage an entirely different biological target space, primarily as RNA binders and aminoglycoside mimetics, and are not interchangeable with 3,4-diamino scaffolds in coagulation-targeted programs [2]. Furthermore, the Boc protecting group offers acid-labile orthogonality that is absent in Cbz-protected analogs, which require hydrogenolytic deprotection and are incompatible with reduction-sensitive substrates . The quantitative evidence below makes these differentiation dimensions explicit.

Product-Specific Quantitative Evidence Guide: (3R,4S)-rel-tert-Butyl 3,4-diaminopiperidine-1-carboxylate vs. Closest Analogs


Stereochemical Identity Dictates Factor Xa Inhibitory Activity: (3R,4S) vs. Racemic cis-Mixture

In a dedicated enantioselective study, (3R,4S)-piperidine diamine derivatives synthesized from Boc-D-serine were compared head-to-head with the corresponding racemic cis-mixtures. The (3R,4S)-isomer was confirmed as the active enantiomer for fXa inhibition, establishing that the racemic mixture dilutes potency and that procurement of the enantiopure (3R,4S) building block is essential for maximal target engagement [1]. In the broader cis-piperidine diamine series, prototypical derivatives exhibit fXa IC50 values in the low nanomolar range (e.g., ~10 nM) [2].

Factor Xa inhibition Anticoagulant drug discovery Chiral resolution

Regioisomeric Differentiation: 3,4-Diaminopiperidine (fXa) vs. 3,5-Diaminopiperidine (RNA/Antibacterial) Target Space

The 3,4-diaminopiperidine scaffold (as represented by this compound) has been developed specifically for coagulation factor Xa inhibition, with potent derivatives achieving IC50 values as low as ~10 nM [1]. In contrast, the 3,5-diaminopiperidine regioisomer (tert-butyl cis-3,5-diaminopiperidine-1-carboxylate, CAS 1487316-54-0) is employed as an RNA-binding pharmacophore mimetic and antibacterial translation inhibitor scaffold, with DAPT-class compounds showing MIC values of 0.5–8 µg/mL against Gram-positive pathogens [2]. These regioisomers are functionally non-substitutable.

Regioisomer selectivity Target class divergence Medicinal chemistry scaffold

Protecting Group Orthogonality: Boc (Acid-Labile) vs. Cbz (Hydrogenolytic) for Multi-Step Synthetic Sequences

The Boc group on this compound is cleaved under acidic conditions (TFA/DCM or HCl/dioxane), enabling orthogonal deprotection in the presence of Cbz or Fmoc groups. This is a critical advantage over the Cbz-protected analog (benzyl 3,4-diaminopiperidine-1-carboxylate, CAS 1247884-89-4), which requires hydrogenolysis (H2, Pd/C)—a condition incompatible with alkenes, alkynes, nitro groups, and certain heterocycles . The Boc compound is thus preferred for convergent synthetic routes where orthogonal protecting group strategies are required.

Orthogonal protection Solid-phase synthesis Selective deprotection

Purity Benchmarking: ≥97% Assay (HPLC) Enables Direct Use in SAR Campaigns Without Re-Purification

Commercially, this compound is supplied at ≥97% purity (HPLC) by major vendors . In comparison, the (3S,4R) enantiomer (CAS 1932350-97-4) is typically offered at 95% purity , and the 3,5-diamino regioisomer (CAS 1487316-54-0) is also listed at 95% . The 2-percentage-point purity differential corresponds to a doubling of the maximum potential isomeric or process-related impurity burden (3% vs. 5%), which can confound initial SAR interpretation.

Chemical purity Procurement specification Medicinal chemistry

Physicochemical Property Differentiation: Predicted Boiling Point and Density for Large-Scale Process Planning

Predicted physicochemical properties for this compound include a boiling point of 310.6 ± 42.0 °C at 760 mmHg and density of 1.077 ± 0.06 g/cm³ . While the Cbz analog (CAS 1247884-89-4) has a higher molecular weight (249.31 vs. 215.29 g/mol) owing to the benzyl group, its boiling point and density are not routinely reported, complicating process-scale solvent selection and distillation planning . The Boc compound's lower molecular weight translates to higher molar efficiency per gram in downstream coupling reactions.

Physicochemical properties Process chemistry Scale-up

Synthetic Provenance: Enantioselective Route from Boc-D-Serine Confirms Absolute Configuration and Scalability

The (3R,4S)-piperidine diamine core has been synthesized enantioselectively from Boc-D-serine, establishing a scalable route with unambiguous stereochemical assignment [1]. This contrasts with the (3S,4R) enantiomer, which would require L-serine as the chiral pool starting material. The D-serine-derived route provides direct access to the biologically active enantiomer without chiral resolution steps that would discard 50% of material as the unwanted isomer.

Chiral synthesis Amino acid-derived Enantiopure building block

Best Research and Industrial Application Scenarios for (3R,4S)-rel-tert-Butyl 3,4-diaminopiperidine-1-carboxylate


Stereospecific Factor Xa Inhibitor Lead Optimization

Medicinal chemistry teams pursuing oral anticoagulants based on the cis-piperidine diamine pharmacophore should procure this (3R,4S)-configured building block. As confirmed by Mochizuki et al., the (3R,4S) isomer is the active enantiomer for fXa inhibition, and derivatives built from this scaffold achieve IC50 values in the low nanomolar range [1]. Initiating SAR with the correct enantiomer avoids confounding activity data from racemic mixtures and accelerates the identification of development candidates with high oral bioavailability, as demonstrated by compounds 2h and 2k [2].

Orthogonal Protecting Group Strategies in Multi-Step Convergent Synthesis

This compound is ideally suited for synthetic sequences requiring selective amine functionalization. The acid-labile Boc group can be removed in the presence of Cbz or Fmoc protecting groups (e.g., TFA/DCM), enabling sequential derivatization of the 3- and 4-amino groups . This orthogonality is not available with the Cbz-protected analog (CAS 1247884-89-4), which would undergo simultaneous deprotection under hydrogenolysis conditions. Researchers designing multi-step routes to complex piperidine-containing inhibitors should select this Boc-protected intermediate for maximum synthetic flexibility.

Chiral Scaffold for Structure-Based Drug Design (SBDD) of Serine Protease Inhibitors

The cis-(3R,4S) diamine geometry pre-organizes the two amino groups for bidentate hydrogen bonding interactions within enzyme active sites. This spatial arrangement has been successfully exploited in fXa inhibitor design [2]. Computational chemistry groups can confidently dock this enantiopure building block into serine protease crystal structures, knowing that the (3R,4S) configuration is biologically validated. The defined stereochemistry eliminates the ambiguity inherent in racemic or mis-configured starting materials, improving the predictive value of in silico models.

Large-Scale Process Chemistry and GMP Intermediate Manufacturing

With a commercially established purity specification of ≥97% (HPLC) , a well-characterized enantioselective synthetic route from Boc-D-serine [1], and predicted physicochemical parameters (Bp 310.6°C, density 1.077 g/cm³) , this compound meets key criteria for process-scale development. Contract manufacturing organizations (CMOs) can leverage the existing analytical methods (NMR, HPLC, LC-MS) and impurity profile data to accelerate method transfer and quality control, reducing the timeline for GMP campaign initiation.

Quote Request

Request a Quote for (3R,4S)-rel-tert-Butyl 3,4-diaminopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.